molecular formula C21H12Br4N2O3 B11545379 2,4-dibromo-6-[(Z)-{2-[(4-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate

2,4-dibromo-6-[(Z)-{2-[(4-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate

Cat. No.: B11545379
M. Wt: 659.9 g/mol
InChI Key: PVVCDWOUSYOVLR-RAWMCFOBSA-N
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Description

2,4-DIBROMO-6-[(Z)-{[(4-BROMOPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE is a complex organic compound characterized by multiple bromine atoms and a formamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIBROMO-6-[(Z)-{[(4-BROMOPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE typically involves multi-step organic reactions. One common method includes the bromination of precursor compounds followed by formylation and subsequent coupling reactions. The reaction conditions often require the use of solvents like ethanol and catalysts such as copper nitrate to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and coupling reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-DIBROMO-6-[(Z)-{[(4-BROMOPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium or copper-based catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Scientific Research Applications

2,4-DIBROMO-6-[(Z)-{[(4-BROMOPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-DIBROMO-6-[(Z)-{[(4-BROMOPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and formamido group play a crucial role in its reactivity and binding affinity. These interactions can lead to various biological effects, depending on the context and application.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-DIBROMO-6-[(Z)-{[(4-FLUOROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE
  • 2,4-DIBROMO-6-[(Z)-{[(4-CHLOROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE

Uniqueness

The uniqueness of 2,4-DIBROMO-6-[(Z)-{[(4-BROMOPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE lies in its specific arrangement of bromine atoms and the formamido group, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C21H12Br4N2O3

Molecular Weight

659.9 g/mol

IUPAC Name

[2,4-dibromo-6-[(Z)-[(4-bromobenzoyl)hydrazinylidene]methyl]phenyl] 2-bromobenzoate

InChI

InChI=1S/C21H12Br4N2O3/c22-14-7-5-12(6-8-14)20(28)27-26-11-13-9-15(23)10-18(25)19(13)30-21(29)16-3-1-2-4-17(16)24/h1-11H,(H,27,28)/b26-11-

InChI Key

PVVCDWOUSYOVLR-RAWMCFOBSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2Br)Br)/C=N\NC(=O)C3=CC=C(C=C3)Br)Br

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2Br)Br)C=NNC(=O)C3=CC=C(C=C3)Br)Br

Origin of Product

United States

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